![molecular formula C10H11FN2 B12098442 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)
2-Fluoro-6-[(propan-2-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorine atom, a nitrile group, and an isopropylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
2-Fluorobenzonitrile+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-[(propan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Reduction: Conversion to 2-Fluoro-6-[(propan-2-yl)amino]benzylamine.
Oxidation: Formation of 2-Fluoro-6-[(propan-2-yl)amino]benzoic acid.
Scientific Research Applications
2-Fluoro-6-[(propan-2-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The isopropylamino group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar structure but with an amino group instead of an isopropylamino group.
2-Fluorobenzonitrile: Lacks the isopropylamino group, making it less complex.
2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile: Contains a methoxy group, altering its chemical properties.
Uniqueness
2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is unique due to the combination of its fluorine, nitrile, and isopropylamino groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-fluoro-6-(propan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H11FN2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,13H,1-2H3 |
InChI Key |
KQJZXZKYVZLPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)

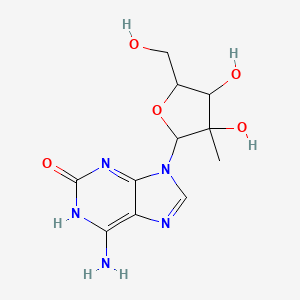

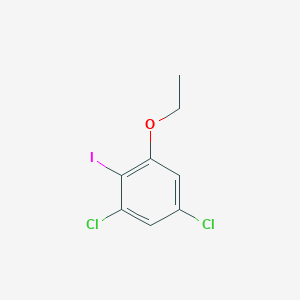


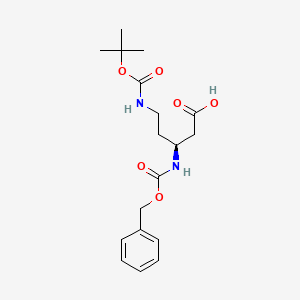
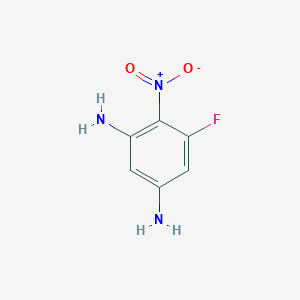
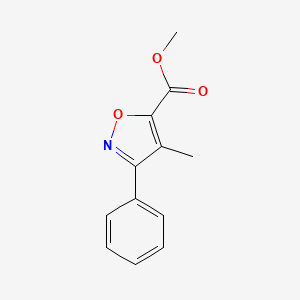
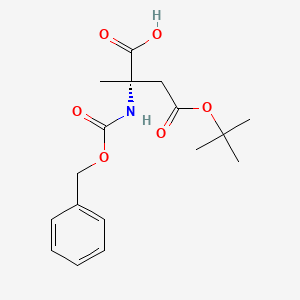
![8-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B12098438.png)


